molecular formula C23H25N3O3S B3511464 2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3511464
M. Wt: 423.5 g/mol
InChI Key: XEMXEYBNDISWOJ-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonylamino group and a pyridin-3-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps. The process begins with the preparation of the sulfonylamino intermediate, which is then reacted with the pyridin-3-ylmethyl group under controlled conditions. Common reagents used in this synthesis include sulfonyl chlorides, amines, and pyridine derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group is known to interact with enzymes and receptors, modulating their activity. The pyridin-3-ylmethyl moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-18-5-9-20(10-6-18)16-26(30(28,29)22-11-7-19(2)8-12-22)17-23(27)25-15-21-4-3-13-24-14-21/h3-14H,15-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMXEYBNDISWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
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2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
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2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide

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